Testosterone hemisuccinate
Overview
Description
. Testosterone succinate is used in various scientific and medical applications due to its unique properties and effects.
Mechanism of Action
Target of Action
Testosterone hemisuccinate primarily targets the androgen receptors . These receptors are expressed in numerous tissues throughout the body, including reproductive tissues, skeletal muscle, and the nervous system . The interaction of testosterone with these receptors is crucial for the development and maintenance of masculine sex organs and secondary sexual characteristics .
Mode of Action
This compound, like testosterone, binds to androgen receptors, forming a receptor-ligand complex . This complex then localizes to the nucleus and acts as a DNA-binding transcription factor , regulating gene expression . This regulation of gene expression leads to the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the canonical androgen production pathway , where it plays a critical role in the production of testosterone . The compound is also involved in the regulation of the activity of nitric oxygen synthase and phosphodiesterase type 5 . These enzymes play crucial roles in various physiological processes, including the regulation of blood flow and cellular signaling.
Result of Action
The action of this compound at the molecular and cellular level results in a range of effects. It stimulates the growth and development of masculine sex organs, increases muscle strength, and promotes hair growth . At the cellular level, it influences the proliferation, survival, and differentiation of various cell types, including satellite cells in muscles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, latitude has been found to be a strong positive predictor of mean testosterone levels in males across major vertebrate groups . Furthermore, endocrine-disrupting compounds (EDCs) present in the environment can interfere with the hormonal system and affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Testosterone Hemisuccinate interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of androgens, which are essential for the development and maintenance of specific reproductive tissues such as the testis, prostate, and seminal vesicle . The action of this compound in target cells depends on the amount of steroid that can penetrate into the cells, the extent of metabolic conversion within the cells, and the interactions with the receptor proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates cardiac contraction and calcium homeostasis at the cellular level .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In the human male, testosterone is the major circulating androgen, and more than 95% is secreted by the testis .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone succinate is synthesized by esterifying testosterone with succinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of testosterone succinate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Testosterone succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of testosterone succinate to its oxidized form using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert testosterone succinate back to testosterone using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, alkylating agents; various solvents and temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of testosterone succinate.
Reduction: Testosterone.
Substitution: Substituted derivatives of testosterone succinate.
Scientific Research Applications
Testosterone succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the development of pharmaceuticals and as a component in various industrial processes
Comparison with Similar Compounds
- Testosterone cypionate
- Testosterone enanthate
- Testosterone undecanoate
Comparison: Testosterone succinate is unique due to its esterification with succinic acid, which affects its solubility, absorption, and duration of action compared to other testosterone esters. For example, testosterone cypionate and testosterone enanthate have different ester chains, leading to variations in their pharmacokinetics and clinical applications .
Properties
IUPAC Name |
4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNBXFUHQZFOE-VYAQIDIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966457 | |
Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-15-3 | |
Record name | Testosterone 17-hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone-17-succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESTOSTERONE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does testosterone hemisuccinate differ from testosterone in terms of its interaction with bacterial cells?
A: this compound, a negatively charged derivative of testosterone, exhibits distinct interactions with bacterial cells compared to its parent compound. Studies have shown that the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa is significantly less permeable to this compound than to testosterone, which is strongly hydrophobic []. This difference in permeability suggests that the negative charge on this compound hinders its diffusion across the lipid bilayer of the bacterial outer membrane. Conversely, the uncharged testosterone molecule can readily penetrate the hydrophobic environment of the membrane. This finding highlights the importance of lipophilicity in determining a molecule's ability to traverse bacterial cell envelopes.
Q2: What structural modifications were made to testosterone to synthesize this compound, and how do these changes affect its properties?
A: this compound is synthesized by esterifying the 17β-hydroxyl group of testosterone with succinic anhydride. This modification introduces a succinyl group, which contains a carboxylic acid moiety, onto the testosterone molecule []. The presence of this carboxylic acid group imparts a negative charge to this compound at physiological pH, making it more water-soluble than the highly hydrophobic testosterone. This increased water solubility can be advantageous for certain applications, such as formulating the compound for intravenous administration.
Q3: Can this compound be used as a probe to study the permeability of bacterial outer membranes?
A: Yes, this compound can serve as a valuable probe for investigating alterations in the outer membrane of Gram-negative bacteria []. By coupling its influx into the cell with the activity of an intracellular enzyme, 3-oxosteroid δ1-dehydrogenase, researchers can measure the diffusion rates of this compound across the bacterial membrane. This technique has been used to demonstrate that mutations affecting lipopolysaccharide structure or porin composition in P. aeruginosa lead to increased permeability to this compound []. Such studies highlight the utility of this compound in probing the barrier function of bacterial outer membranes.
Q4: Are there any documented applications of this compound in the development of radioimmunoassays?
A: Yes, this compound has been successfully employed in the development of radioimmunoassays (RIAs) for various hormones. For instance, researchers have synthesized a this compound-bovine serum albumin conjugate and used it to generate antiserum in rabbits []. This antiserum formed the basis of a specific RIA for measuring plasma 19-nortestosterone levels, demonstrating the feasibility of using this compound derivatives in immunoassay development.
Q5: How does the presence of this compound influence the catalytic activity of neocarzinostatin, an antitumor protein?
A: Studies have explored the interaction between this compound and neocarzinostatin, an enediyne antitumor antibiotic, to create hybrid biocatalysts. Researchers synthesized an iron(III)-porphyrin-testosterone conjugate and complexed it with a neocarzinostatin variant (NCS-3.24) []. This artificial metalloenzyme demonstrated catalytic activity in the chemoselective and enantioselective sulfoxidation of thioanisole by hydrogen peroxide. Molecular modeling studies suggested that the binding affinity of the conjugate to NCS-3.24 was enhanced by a synergistic interaction between the steroid moiety and the porphyrin macrocycle within the protein's binding site. This example highlights the potential of using this compound derivatives in the design of novel biocatalysts.
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